

A Technical Guide to the Chiral Separation of Voriconazole Enantiomers

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Compound of Interest

Compound Name: *ent-Voriconazole*

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Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against various fungal pathogens.^{[1][2]} Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, contains two stereogenic centers, resulting in four possible stereoisomers. The commercially available drug is the (2R,3S)-enantiomer. The stereoisomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and quantify the enantiomers of Voriconazole is crucial for drug development, quality control, and clinical monitoring. This technical guide provides an in-depth overview of the primary chromatographic and electrophoretic techniques employed for the chiral separation of Voriconazole enantiomers.

Core Analytical Techniques

The chiral separation of Voriconazole enantiomers is predominantly achieved through High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). These techniques utilize chiral selectors to create a transient diastereomeric interaction with the enantiomers, leading to differential migration and subsequent separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the chiral separation of pharmaceuticals. For Voriconazole, both chiral stationary phases (CSPs) and chiral mobile phase additives are employed. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity.[3] Alternatively, cyclodextrins and their derivatives can be used as chiral mobile phase additives with achiral stationary phases.[4]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact.[5] This technique utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent. Polysaccharide-based CSPs are also commonly used in SFC for the enantioseparation of Voriconazole.[5][6]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. For the chiral separation of neutral compounds like Voriconazole, chiral selectors are added to the background electrolyte. Anionic cyclodextrin derivatives, such as sulfobutyl-ether- β -cyclodextrin (SBE- β -CD), have been shown to be effective for the complete separation of all four stereoisomers of Voriconazole.[7]

Experimental Protocols and Data

The following tables summarize the quantitative data and experimental protocols from various studies on the chiral separation of Voriconazole enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1	Method 2
Instrumentation	HPLC System	HPLC System
Chiral Stationary Phase	Chiralcel-OD (10µm, 250mm x 4.6mm)	Hypersil ODS C18 (5µm, 150mm x 4.6mm)
Mobile Phase	n-Hexane:Ethanol (90:10, v/v)	Methanol:Water (45:55, v/v) with 15.0 mmol/L KH ₂ PO ₄ and 10.0 mmol/L SBE-β-CD
Flow Rate	1.0 mL/min	1.0 mL/min
Temperature	27°C	Not Specified
Detection Wavelength	254 nm	Not Specified
Injection Volume	20 µL	Not Specified
Resolution (Rs)	~3.0	Baseline Separation
Reference	[8]	[4]

Table 2: Supercritical Fluid Chromatography (SFC) Method

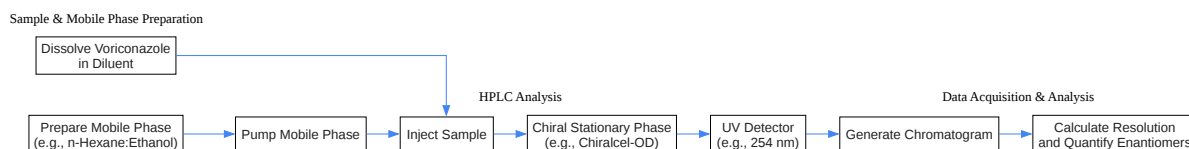
Parameter	Method 1
Instrumentation	Thar SFC System with Diode Array Detector
Chiral Stationary Phase	Chiralpak AD-H (5µm, 250mm x 4.6mm)
Mobile Phase	Supercritical CO ₂ :Methanol (90:10, v/v)
Flow Rate	Not Specified
Backpressure	100 bar
Temperature	Not Specified
Detection Wavelength	Not Specified
Run Time	10 minutes
Resolution (Rs)	5.4
Reference	[5] [6]

Table 3: Capillary Electrophoresis (CE) Method

Parameter	Method 1
Instrumentation	Capillary Electrophoresis System
Chiral Selector (in BGE)	Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) with a degree of substitution (DS) of 4.5
Background Electrolyte	Details not specified
Applied Voltage	Not Specified
Temperature	Not Specified
Capillary Dimensions	Not Specified
Detection	Not Specified
Outcome	Complete separation of all four stereoisomers
Reference	[7]

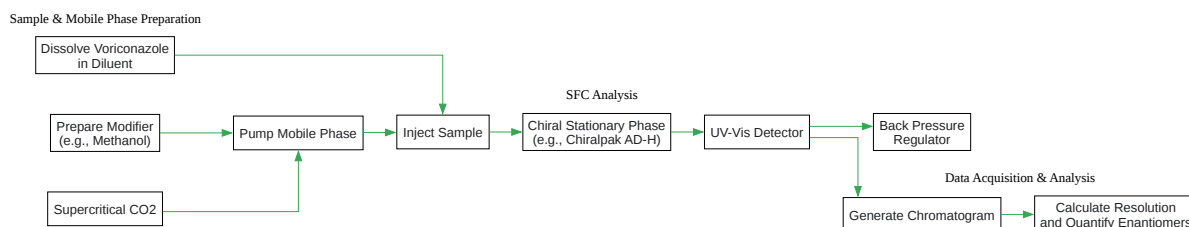
Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the chiral separation of Voriconazole enantiomers using HPLC, SFC, and CE.



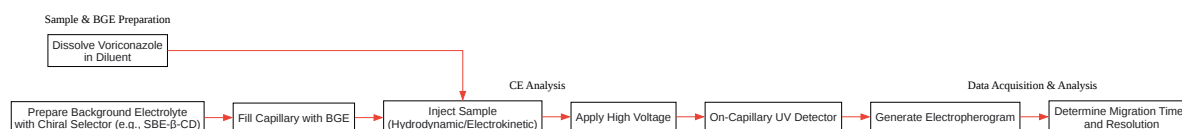
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Caption: Experimental workflow for HPLC-based chiral separation of Voriconazole.



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Caption: Experimental workflow for SFC-based chiral separation of Voriconazole.



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Caption: Experimental workflow for CE-based chiral separation of Voriconazole.

Conclusion

The chiral separation of Voriconazole enantiomers is a critical analytical challenge that can be effectively addressed by several techniques. HPLC with polysaccharide-based chiral stationary phases or cyclodextrin mobile phase additives provides robust and reliable separations. SFC offers a "greener" and faster alternative, demonstrating excellent resolution. CE, with the use of appropriate chiral selectors in the background electrolyte, is a powerful technique for achieving high-efficiency separation of all four stereoisomers. The choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, sample throughput, and available instrumentation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for the chiral separation of Voriconazole.

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